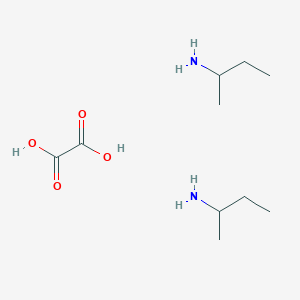
butan-2-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-amine;oxalic acid is a compound formed by the combination of butan-2-amine and oxalic acid. Butan-2-amine, also known as sec-butylamine, is an organic compound with the formula C4H11N. It is a secondary amine with a butyl group attached to the nitrogen atom. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4. It is a strong organic acid commonly found in plants and used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-amine;oxalic acid can be achieved through the direct coupling of butan-2-amine with oxalic acid. The reaction typically involves mixing butan-2-amine with oxalic acid in a suitable solvent, such as water or ethanol, under controlled temperature and pH conditions. The reaction may be facilitated by the use of catalysts or by adjusting the reaction environment to favor the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butan-2-amine;oxalic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxalic acid component to other derivatives, such as glycols or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Glycols, alcohols
Substitution: Substituted amines
Scientific Research Applications
Butan-2-amine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various chemical compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butan-2-amine;oxalic acid involves its interaction with molecular targets and pathways within biological systems. The amine group in butan-2-amine can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Oxalic acid, being a strong acid, can chelate metal ions and disrupt cellular processes by altering the pH and ionic balance .
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A primary amine with a similar structure but different reactivity due to the position of the amine group.
Butan-2-ol: An alcohol with a similar carbon backbone but different functional group, leading to different chemical properties.
Uniqueness
Butan-2-amine;oxalic acid is unique due to the combination of a secondary amine and a strong dicarboxylic acid, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
butan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H11N.C2H2O4/c2*1-3-4(2)5;3-1(4)2(5)6/h2*4H,3,5H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAGWKPTZWGLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N.CCC(C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














